2-Methoxy-2-(oxolan-3-yl)ethane-1-sulfonyl chloride
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Overview
Description
2-Methoxy-2-(oxolan-3-yl)ethane-1-sulfonyl chloride is a chemical compound with the molecular formula C7H13ClO4S. It is known for its applications in various chemical reactions and research fields due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-2-(oxolan-3-yl)ethane-1-sulfonyl chloride typically involves the reaction of 2-methoxyethanol with oxirane in the presence of a strong acid catalyst to form 2-methoxy-2-(oxolan-3-yl)ethanol. This intermediate is then reacted with thionyl chloride (SOCl2) under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-2-(oxolan-3-yl)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Reaction Conditions: These reactions typically require mild to moderate temperatures and may use solvents like dichloromethane or tetrahydrofuran to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the nucleophile used. For example, reacting with an amine would yield a sulfonamide, while reacting with an alcohol would produce a sulfonate ester .
Scientific Research Applications
2-Methoxy-2-(oxolan-3-yl)ethane-1-sulfonyl chloride is used in various scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for introducing sulfonyl groups into molecules.
Biology: The compound can be used in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Methoxy-2-(oxolan-3-yl)ethane-1-sulfonyl chloride exerts its effects involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl chloride: A simpler sulfonyl chloride compound with similar reactivity but lacks the oxolan-3-yl group.
Ethanesulfonyl chloride: Another similar compound but with a different alkyl chain structure.
Benzenesulfonyl chloride: Contains an aromatic ring, which imparts different reactivity and properties compared to 2-Methoxy-2-(oxolan-3-yl)ethane-1-sulfonyl chloride.
Uniqueness
This compound is unique due to the presence of the oxolan-3-yl group, which can influence its reactivity and interactions with other molecules. This structural feature can make it more suitable for specific applications in organic synthesis and research .
Properties
IUPAC Name |
2-methoxy-2-(oxolan-3-yl)ethanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO4S/c1-11-7(5-13(8,9)10)6-2-3-12-4-6/h6-7H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTYDJVKXCAIWSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CS(=O)(=O)Cl)C1CCOC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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